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Compound of Interest

Compound Name: 7-Bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B061978 Get Quote

Einführung: Die strategische Bedeutung des 7-
Azaindol-Gerüsts
Das 7-Azaindol-Gerüst ist ein privilegierter Heterozyklus in der modernen Wirkstoffforschung.

Seine Fähigkeit, Wasserstoffbrückenbindungen als Donor (über den Pyrrol-N-H) und Akzeptor

(über den Pyridin-Stickstoff) auszubilden, ermöglicht eine effektive Interaktion mit biologischen

Zielstrukturen wie Kinase-Hinge-Regionen.[2] 7-Brom-1H-pyrrolo[2,3-c]pyridin ist ein

kommerziell erhältliches oder leicht synthetisierbares Schlüsselintermediat, das als

Ausgangspunkt für die Erstellung diverser Molekülbibliotheken dient. Die selektive

Funktionalisierung an der C7-Position ermöglicht es Forschern, die sterischen und

elektronischen Eigenschaften des Moleküls gezielt zu modulieren, um Affinität, Selektivität und

pharmakokinetische Eigenschaften zu optimieren.
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Abbildung 1: Strukturelle und funktionelle Bedeutung des 7-Azaindol-Kerns.

Kernstrategien zur Derivatisierung: Palladium-
katalysierte Kreuzkupplungen
Palladium-katalysierte Kreuzkupplungsreaktionen sind die Methoden der Wahl zur

Funktionalisierung von Arylhalogeniden wie 7-Brom-7-azaindol. Diese Reaktionen zeichnen

sich durch ihre hohe Toleranz gegenüber funktionellen Gruppen, ihre Zuverlässigkeit und ihre

breite Anwendbarkeit aus. Die Wahl des Katalysators (insbesondere des Liganden), der Base

und des Lösungsmittels ist entscheidend für den Erfolg der Reaktion und muss auf die

spezifischen Substrate abgestimmt werden.

Suzuki-Miyaura-Kupplung: Synthese von C-C-
Bindungen
Die Suzuki-Miyaura-Reaktion ermöglicht die Bildung einer C-C-Bindung zwischen dem 7-

Azaindol-Gerüst und einer Vielzahl von Aryl- oder Vinylgruppen durch Kupplung mit
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Organoborverbindungen (Boronsäuren oder deren Ester).[4][5] Diese Reaktion ist fundamental

für die Synthese von Biarylstrukturen, die in vielen Wirkstoffen vorkommen.

Mechanistische Überlegungen: Der katalytische Zyklus beginnt mit der oxidativen Addition des

Arylbromids an einen Palladium(0)-Komplex. Nach der Transmetallierung mit dem Boronat (das

in situ aus der Boronsäure und einer Base gebildet wird) führt die reduktive Eliminierung zum

gekuppelten Produkt und regeneriert den Pd(0)-Katalysator.[5] Die Base spielt eine

entscheidende Rolle, indem sie das Bor "aktiviert" und ein reaktiveres Boronat-Intermediat

bildet.

7-Brom-7-azaindol

Suzuki-Miyaura-Kupplung | {Pd-Katalysator (z.B. Pd(PPh₃)₄) | Base (z.B. K₂CO₃) | Lösungsmittel (z.B. Dioxan/H₂O)}

Aryl-Boronsäure R-B(OH)₂

7-Aryl-7-azaindol

7-Brom-7-azaindol

Sonogashira-Kupplung | {Pd-Katalysator (z.B. Pd(PPh₃)₄) | Cu(I)-Salz (z.B. CuI) | Base (z.B. Et₃N)}

Terminales Alkin R-C≡C-H

7-Alkinyl-7-azaindol

7-Brom-7-azaindol

Buchwald-Hartwig-Aminierung | {Pd-Präkatalysator (z.B. XPhos Pd G3) | Starke Base (z.B. NaOtBu) | Lösungsmittel (z.B. Toluol)}

Primäres/Sekundäres Amin R¹R²NH

7-Amino-7-azaindol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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